
Kanamycin
Descripción general
Descripción
It was first isolated in 1957 by Hamao Umezawa from the bacterium Streptomyces kanamyceticus . Kanamycin is used to treat a variety of bacterial infections, particularly those caused by Gram-negative bacteria. It is available in oral, intravenous, and intramuscular forms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Kanamycin is primarily obtained through the fermentation of Streptomyces kanamyceticus. The bacterium is cultured in a suitable medium, and this compound is extracted and purified from the fermentation broth .
Industrial Production Methods: In industrial settings, this compound production involves large-scale fermentation processes. The bacterium Streptomyces kanamyceticus is grown in bioreactors under controlled conditions. After fermentation, the broth is subjected to filtration, and this compound is isolated using various chromatographic techniques .
Análisis De Reacciones Químicas
Oxidative Deamination Mechanism
KanJ employs a nonheme iron center to mediate oxidative deamination via two proposed pathways:
Mechanism | Key Features | Energy Barrier (kcal·mol⁻¹) | pH Dependence |
---|---|---|---|
OH rebound | Forms hemiaminal intermediate | 21.7 (acidic pH) | Favored at acidic pH |
Dual H-abstraction | Directly generates imine intermediate | 15.3 (basic pH) | Barrier vanishes at pH >8 |
Experimental validation :
-
HPLC-MS confirmed complete conversion of kanamycin B to 2’-oxo-kanamycin B at pH 6.3 within 15 min (80 enzyme turnovers) .
-
Ribostamycin showed slower conversion due to steric clashes in the KanJ active site .
Chemical Modifications and Derivatives
A 2023 study synthesized 6″-modified this compound A derivatives to enhance antibacterial activity :
Synthetic route :
-
Protection : Tetra-N-Cbz protection of this compound A amino groups.
-
Nucleophilic substitution : Reaction with alkylating agents (e.g., 3-aminopropylamine) at the 6″-OH position.
-
Deprotection : Hydrogenolysis using Pd/C under acidic conditions.
Antibacterial activity (MIC, μg/mL) :
Derivative | S. aureus | E. coli | P. aeruginosa |
---|---|---|---|
This compound A (parent) | 2 | 1 | 8 |
6″-(3-aminopropylamino) | 1 | 0.5 | 4 |
6″-guanidino | 0.5 | 0.25 | 2 |
The 6″-guanidino derivative showed 4–16-fold improved activity against Gram-negative pathogens due to enhanced membrane penetration .
Enzymatic Inactivation Mechanisms
Bacterial resistance enzyme ANT(4′) adenylates this compound A via two pathways:
Mechanism | Transition State Characteristics | Free Energy Barrier (kcal·mol⁻¹) | Kinetic Isotope Effect (KIE) |
---|---|---|---|
Glu145-assisted | Concerted O4′ activation and Pα-O3α bond cleavage | 12.2 | 1° KIE = 1.018; 2° KIE = 1.032 |
ATP-assisted | Requires Mg²⁺ coordination | 53.4 | 2° KIE = 0.987 (discordant with experiments) |
Key findings :
Aplicaciones Científicas De Investigación
Clinical Applications
Kanamycin is primarily used to treat severe bacterial infections and is particularly effective against Mycobacterium tuberculosis. It is not a first-line treatment but is often employed when other antibiotics fail due to resistance. Its application extends to:
- Tuberculosis Treatment : this compound is part of the second-line treatment regimen for drug-resistant tuberculosis.
- Severe Infections : It is utilized in cases of infections caused by gram-negative bacteria, especially when other treatments are ineffective.
Molecular Biology Research
In molecular biology, this compound serves as a selective agent for isolating genetically modified organisms. Researchers commonly use it to select bacteria that have incorporated plasmids containing the this compound resistance gene (NPT II). The typical concentration used for selection ranges from 50 to 100 µg/mL. This application is crucial for:
- Gene Cloning : Facilitating the transformation of bacteria with plasmids.
- Functional Studies : Investigating gene function by enabling the survival of only those bacteria that have successfully integrated the desired genetic material .
Nanotechnology and Drug Development
Recent studies have explored the functionalization of this compound with nanoparticles to enhance its antibacterial properties. For instance, this compound-functionalized gold nanoparticles (Kan-GNPs) have shown promising results against both gram-positive and gram-negative bacteria. The advantages include:
- Enhanced Antibacterial Activity : Kan-GNPs exhibit a dose-dependent antibacterial effect, which surpasses that of free this compound .
- Targeted Delivery Systems : Nanoparticle conjugation allows for targeted delivery, potentially reducing side effects associated with systemic antibiotic use .
Combination Therapies
Research has demonstrated that combining this compound with various transition metal ions can enhance its antimicrobial efficacy. For example:
- Copper Ion Combinations : Studies show that low concentrations of copper ions significantly increase the effectiveness of this compound against resistant strains like E. coli and S. aureus.
- Zinc-Kanamycin Combinations : This combination has been shown to resensitize this compound-resistant strains in vivo without significant toxicity to host cells .
Mechanistic Studies
Understanding the biochemical mechanisms underlying this compound's action has been a focus of research:
- DNA Damage : this compound has been shown to induce DNA base damage in bacterial cells, which contributes to its antibacterial effects .
- Biosynthesis Pathways : The biosynthesis of this compound involves complex enzymatic processes that can be targeted for developing new antibiotics or modifying existing ones .
Innovative Applications in Biomaterials
This compound's structure has been utilized in developing novel biomaterials for various applications:
- Photocatalysis : this compound-functionalized materials have been investigated for their ability to degrade organic pollutants, leveraging their high surface area and unique chemical properties.
- Sensing Technologies : The antibiotic's interactions with biomolecules are being explored for developing chemosensors and biointerfaces .
Summary Table of this compound Applications
Application Area | Description | Examples/Results |
---|---|---|
Clinical Use | Treatment for severe bacterial infections | Tuberculosis, resistant gram-negative infections |
Molecular Biology | Selection marker for genetically modified organisms | Gene cloning using plasmids |
Nanotechnology | Functionalization with nanoparticles to enhance antibacterial activity | Kan-GNPs showing superior effects |
Combination Therapies | Synergistic effects with metal ions | Copper and zinc combinations improving efficacy |
Mechanistic Studies | Investigating biochemical actions | DNA damage studies, biosynthesis pathway analysis |
Innovative Biomaterials | Development of materials for environmental and biomedical applications | Photocatalysts, chemosensors |
Mecanismo De Acción
Kanamycin exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the alignment of transfer RNA and messenger RNA, leading to the misreading of the genetic code. As a result, incorrect amino acids are incorporated into the growing peptide chain, producing nonfunctional proteins. This ultimately inhibits bacterial protein synthesis and leads to cell death .
Comparación Con Compuestos Similares
Kanamycin belongs to the aminoglycoside family of antibiotics, which includes other compounds such as gentamicin, tobramycin, and amikacin .
Comparison:
Gentamicin: Like this compound, gentamicin binds to the 30S ribosomal subunit but has a broader spectrum of activity against Gram-positive bacteria.
Tobramycin: Tobramycin is similar to this compound in its mechanism of action but is more effective against Pseudomonas aeruginosa.
Uniqueness: this compound is unique in its specific activity against certain Gram-negative bacteria and its use as a selection marker in genetic engineering .
Actividad Biológica
Kanamycin is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is primarily used to treat infections caused by a variety of Gram-negative and some Gram-positive bacteria. Its mechanism of action involves binding to the 30S ribosomal subunit, inhibiting protein synthesis, which ultimately leads to bacterial cell death. This article delves into the biological activity of this compound, highlighting its efficacy, mechanisms, and associated clinical findings.
Antibacterial Spectrum
This compound exhibits a broad spectrum of antibacterial activity. It is effective against:
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa
- Gram-positive bacteria : Staphylococcus aureus, including some methicillin-resistant strains (MRSA)
The Minimum Inhibitory Concentration (MIC) values for this compound vary based on the bacterial strain. For example, studies have shown that this compound has MIC values ranging from 8 to 64 µg/mL against various strains of Staphylococcus aureus and Pseudomonas aeruginosa .
This compound binds to the 16S rRNA within the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis. This action is critical in its antibacterial efficacy, as it disrupts essential cellular processes in bacteria .
Resistance Mechanisms
Resistance to this compound can occur through several mechanisms:
- Modification enzymes : Bacteria can produce enzymes that chemically modify this compound, rendering it ineffective.
- Efflux pumps : Some bacteria possess efflux systems that actively transport this compound out of the cell.
- Mutations : Changes in ribosomal RNA can prevent this compound from binding effectively .
Use in Tuberculosis Treatment
This compound is employed as part of multi-drug resistant tuberculosis (MDR-TB) regimens. However, its use is often limited due to significant side effects, particularly ototoxicity and nephrotoxicity. A study indicated that patients receiving this compound for MDR-TB experienced hearing loss and other adverse effects, leading to treatment discontinuation in some cases .
Case Study Example
A 40-year-old male patient diagnosed with MDR-TB developed sensorineural hearing loss after two months of treatment with a this compound-containing regimen. This case highlights the risks associated with aminoglycoside antibiotics in treating serious infections .
Comparison with Other Antibiotics
Recent studies have compared this compound with newer agents like bedaquiline in treating MDR-TB. Findings suggest that bedaquiline offers better treatment outcomes with fewer adverse effects compared to this compound .
Antibiotic | Efficacy Against MDR-TB | Side Effects | Treatment Duration |
---|---|---|---|
This compound | Moderate | High (ototoxicity) | Longer |
Bedaquiline | High | Low | Shorter |
Research Findings
Recent research has focused on modifying this compound derivatives to enhance its antibacterial properties while reducing side effects. For instance, 2′-modified this compound A derivatives were synthesized and evaluated for their activity against various bacterial strains. These modifications aimed to improve potency while minimizing toxicity .
Structure-Activity Relationship
Studies have indicated that structural modifications can significantly impact the antibacterial activity of this compound derivatives. For example, certain modifications led to lower MIC values compared to standard this compound, suggesting potential for developing more effective treatments .
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUJHOSQTJFQJX-NOAMYHISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023184 | |
Record name | Kanamycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kanamycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.23e+01 g/L | |
Record name | Kanamycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Aminoglycosides like kanamycin "irreversibly" bind to specific 30S-subunit proteins and 16S rRNA. Specifically Kanamycin binds to four nucleotides of 16S rRNA and a single amino acid of protein S12. This interferes with decoding site in the vicinity of nucleotide 1400 in 16S rRNA of 30S subunit. This region interacts with the wobble base in the anticodon of tRNA. This leads to interference with the initiation complex, misreading of mRNA so incorrect amino acids are inserted into the polypeptide leading to nonfunctional or toxic peptides and the breakup of polysomes into nonfunctional monosomes., Kanamycin, an aminoglycoside, acts by inhibiting the synthesis of protein in susceptible microorganisms. It is bactericidal in vitro against Gram-negative bacteria and certain Gram-positive bacteria., Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ | |
Record name | Kanamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01172 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Kanamycin A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3107 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethanol, Crystals from methanol + ethanol | |
CAS No. |
59-01-8, 8063-07-8 | |
Record name | Kanamycin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanamycin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kanamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01172 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.4)]-2-deoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Kanamycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kanamycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Kanamycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KANAMYCIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQK9Q303C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Kanamycin A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3107 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Kanamycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.